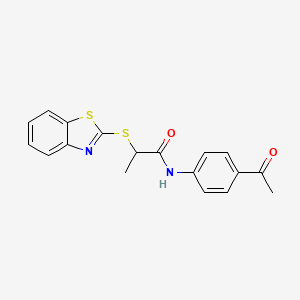
1-(4-isobutoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine
Übersicht
Beschreibung
1-(4-isobutoxybenzoyl)-4-(4-methoxy-2-nitrophenyl)piperazine, commonly known as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic uses. This compound belongs to the class of benzoylpiperazines and has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of IMD-0354 involves the inhibition of the activity of NF-κB. NF-κB plays a key role in the regulation of immune responses and inflammation. It is activated in response to various stimuli, including cytokines, growth factors, and stress. Once activated, NF-κB translocates to the nucleus and activates the transcription of various genes that are involved in inflammation, immune responses, and cell survival. IMD-0354 inhibits the activity of NF-κB by targeting the IKKβ kinase, which is involved in the activation of NF-κB.
Biochemical and Physiological Effects:
IMD-0354 has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It has also been found to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. In addition, IMD-0354 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
IMD-0354 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has high purity and stability, which makes it suitable for biological assays. It has been extensively studied for its potential therapeutic uses, which makes it a valuable tool for drug discovery and development. However, there are also some limitations to the use of IMD-0354 in lab experiments. It has low solubility in water, which can limit its use in certain assays. It is also a relatively expensive compound, which can limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for the study of IMD-0354. One direction is to further investigate its potential therapeutic uses in various diseases, such as cancer, autoimmune diseases, and inflammatory disorders. Another direction is to explore its pharmacokinetics and pharmacodynamics in vivo, which can provide valuable information for drug development. Furthermore, the development of new analogs of IMD-0354 with improved properties, such as solubility and potency, can also be a promising direction for future research.
Wissenschaftliche Forschungsanwendungen
IMD-0354 has been extensively studied for its potential therapeutic uses in various scientific research studies. It has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer properties. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune responses and inflammation. IMD-0354 has also been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells.
Eigenschaften
IUPAC Name |
[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-[4-(2-methylpropoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-16(2)15-30-18-6-4-17(5-7-18)22(26)24-12-10-23(11-13-24)20-9-8-19(29-3)14-21(20)25(27)28/h4-9,14,16H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNAQLBBWKFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B4196094.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4196105.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4196109.png)
![methyl N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]butanoyl}-S-benzylcysteinate](/img/structure/B4196116.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]butanamide](/img/structure/B4196119.png)
![N-(2-fluorophenyl)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4196132.png)
amine hydrochloride](/img/structure/B4196144.png)
![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4196154.png)
![4-(1,3-benzodioxol-5-yl)-6-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4196158.png)

![3-(phenylthio)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196176.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4196179.png)